molecular formula C22H21N3O5S B2961477 4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 476642-25-8

4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2961477
CAS No.: 476642-25-8
M. Wt: 439.49
InChI Key: PJEQSLROBJEGJT-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 2-methyl-1,3-dioxoisoindolin-5-yl moiety at the amide nitrogen.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-12-25(13-5-2)31(29,30)17-9-6-15(7-10-17)20(26)23-16-8-11-18-19(14-16)22(28)24(3)21(18)27/h4-11,14H,1-2,12-13H2,3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQSLROBJEGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol

Structural Features

The compound features:

  • A diallylsulfamoyl group which may influence its interaction with biological targets.
  • An isoindolinone moiety that is often associated with various pharmacological activities.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Antitumor Activity: Studies suggest that isoindolinone derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: The sulfamoyl group may contribute to anti-inflammatory properties by modulating cytokine production.
  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against a range of bacteria and fungi.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Studies

Study ReferenceActivity ObservedMechanism
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Detailed Findings

  • Antitumor Activity:
    • A study demonstrated that isoindolinone derivatives could significantly reduce the viability of various cancer cell lines, suggesting a promising avenue for cancer treatment through targeted therapy .
  • Anti-inflammatory Response:
    • Another investigation revealed that certain sulfamoyl compounds could effectively lower inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy:
    • Research into related compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications enhance antimicrobial potency .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with a family of sulfonamide- and dioxoisoindolin-containing benzamides. Key analogues include those reported in Journal of Engineering and Applied Sciences (2019):

Compound ID Sulfamoyl Substituent Dioxoisoindolin Substituent Aromatic/ Heterocyclic Group
Target Compound N,N-diallyl 2-methyl-1,3-dioxoisoindolin-5-yl Benzamide core
CF2 3,4-dimethylisoxazole-5-yl 1,3-dioxoisoindoline-2-yl 4-methylpentanamide
CF3 N-5-methyl-isoxazol-3-yl 1,3-dioxoisoindoline-2-yl 4-methylpentanamide
CF4 N-thiazole-2-yl 1,3-dioxoisoindoline-2-yl 4-methylpentanamide

Key Observations :

Sulfamoyl Group :

  • The target compound’s diallylsulfamoyl group introduces aliphatic chains, likely enhancing lipophilicity compared to CF2–CF4, which bear aromatic heterocycles (isoxazole, thiazole). This may improve membrane permeability but reduce aqueous solubility .
  • CF2–CF4 utilize electron-deficient heterocycles (e.g., isoxazole, thiazole), which could enhance hydrogen-bonding interactions with biological targets compared to the aliphatic diallyl group.

Dioxoisoindolin Moiety :

  • The 2-methyl-1,3-dioxoisoindolin-5-yl group in the target compound differs from the unsubstituted 1,3-dioxoisoindoline-2-yl in CF2–CF3. The methyl substituent may sterically hinder interactions or stabilize the isoindolin ring conformation.

The absence of methyl substitution on their isoindolin rings may allow greater conformational flexibility . The target compound’s aliphatic diallyl group could reduce metabolic stability compared to CF2–CF4’s heterocycles, which are often resistant to oxidative degradation.

Crystallographic and Computational Analysis

While structural data for the target compound are unavailable, tools like SHELX and WinGX (–3) are widely used for small-molecule crystallography. Computational modeling could predict the impact of substituents on molecular conformation and electronic properties. For example:

  • The diallylsulfamoyl group may adopt a twisted conformation due to steric hindrance, whereas CF2–CF4’s planar heterocycles could facilitate π-π stacking.
  • Software like ORTEP () could visualize anisotropic displacement parameters, critical for understanding molecular packing in the solid state.

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